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molecular formula C8H7BrO3 B2784328 4-Bromo-2-hydroxy-5-methoxybenzaldehyde CAS No. 40248-63-3; 63272-66-2

4-Bromo-2-hydroxy-5-methoxybenzaldehyde

Cat. No. B2784328
M. Wt: 231.045
InChI Key: GOESFKNCRQYFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677336

Procedure details

To a 200 mL round-bottomed flask containing 6.90 g (25.3 mmol) 2 acetoxy-4-bromo-5-methoxybenzaldehyde (2) in 100 mL of 1% aqueous methanol at room temperature was added 5 g K2CO3, and the mixture was allowed to stir at room temperature for 1 h, at which time TLC analysis indicated complete consumption of starting material and the presence of a slightly more polar compound as the only detectable product. The reaction mixture was then neutralized to pH 5 with the addition of 1N HCl, and the solvent was subsequently removed under diminished pressure. The residue was then dissolved in ethyl acetate (200 mL), washed successively with 1N HCl (1×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL), dried over NA2SO4, and concentrated under diminished pressure to give 4.97 g (85%) of the bromophenol as a brownish-red oily solid. A portion of this crude material was recrystallized from 2:1 hexanes/ethyl acetate to give white needles. 1H NMR (400 MHz, CDCl3) δ3.89 (s, 3H, OCH3), 6.97 and 7.27 (2s, 2×1H, Ar--H), 9.83 (s, 1H, OH), 10.71 ppm (s, 1H, CHO). The remainder of the material was carded on to the next step without further purification.
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:12]=[C:11]([Br:13])[C:10]([O:14][CH3:15])=[CH:9][C:6]=1[CH:7]=[O:8])(=O)C.C([O-])([O-])=O.[K+].[K+]>CO>[OH:4][C:5]1[CH:12]=[C:11]([Br:13])[C:10]([O:14][CH3:15])=[CH:9][C:6]=1[CH:7]=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=O)C=C(C(=C1)Br)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=O)C=C(C(=C1)Br)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 h, at which time TLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
The reaction mixture was then neutralized to pH 5 with the addition of 1N HCl
CUSTOM
Type
CUSTOM
Details
the solvent was subsequently removed under diminished pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed successively with 1N HCl (1×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL)
CUSTOM
Type
CUSTOM
Details
dried over NA2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under diminished pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C(=C1)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.97 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05677336

Procedure details

To a 200 mL round-bottomed flask containing 6.90 g (25.3 mmol) 2 acetoxy-4-bromo-5-methoxybenzaldehyde (2) in 100 mL of 1% aqueous methanol at room temperature was added 5 g K2CO3, and the mixture was allowed to stir at room temperature for 1 h, at which time TLC analysis indicated complete consumption of starting material and the presence of a slightly more polar compound as the only detectable product. The reaction mixture was then neutralized to pH 5 with the addition of 1N HCl, and the solvent was subsequently removed under diminished pressure. The residue was then dissolved in ethyl acetate (200 mL), washed successively with 1N HCl (1×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL), dried over NA2SO4, and concentrated under diminished pressure to give 4.97 g (85%) of the bromophenol as a brownish-red oily solid. A portion of this crude material was recrystallized from 2:1 hexanes/ethyl acetate to give white needles. 1H NMR (400 MHz, CDCl3) δ3.89 (s, 3H, OCH3), 6.97 and 7.27 (2s, 2×1H, Ar--H), 9.83 (s, 1H, OH), 10.71 ppm (s, 1H, CHO). The remainder of the material was carded on to the next step without further purification.
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:12]=[C:11]([Br:13])[C:10]([O:14][CH3:15])=[CH:9][C:6]=1[CH:7]=[O:8])(=O)C.C([O-])([O-])=O.[K+].[K+]>CO>[OH:4][C:5]1[CH:12]=[C:11]([Br:13])[C:10]([O:14][CH3:15])=[CH:9][C:6]=1[CH:7]=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=O)C=C(C(=C1)Br)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=O)C=C(C(=C1)Br)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 h, at which time TLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
The reaction mixture was then neutralized to pH 5 with the addition of 1N HCl
CUSTOM
Type
CUSTOM
Details
the solvent was subsequently removed under diminished pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed successively with 1N HCl (1×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL)
CUSTOM
Type
CUSTOM
Details
dried over NA2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under diminished pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C(=C1)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.97 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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